2-Oxa-7-azaspiro[4.4]nonane-1,8-dione

Medicinal chemistry Scaffold hopping Fragment-based drug discovery

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione (CAS 2168794-90-7) is a spirocyclic heterocyclic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. Its structure features a unique [4.4]-spiro junction connecting a γ-lactone ring (2-oxa) and a γ-lactam ring (7-aza), creating a conformationally constrained bicyclic framework that simultaneously presents both hydrogen bond donor (lactam NH) and multiple hydrogen bond acceptor (carbonyl) functionalities.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 2168794-90-7
Cat. No. B1486273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.4]nonane-1,8-dione
CAS2168794-90-7
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1COC(=O)C12CC(=O)NC2
InChIInChI=1S/C7H9NO3/c9-5-3-7(4-8-5)1-2-11-6(7)10/h1-4H2,(H,8,9)
InChIKeyRSZVRMHBJYCYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione (CAS 2168794-90-7): A Dual-Functional Spirocyclic Lactam-Lactone Scaffold for Medicinal Chemistry


2-Oxa-7-azaspiro[4.4]nonane-1,8-dione (CAS 2168794-90-7) is a spirocyclic heterocyclic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . Its structure features a unique [4.4]-spiro junction connecting a γ-lactone ring (2-oxa) and a γ-lactam ring (7-aza), creating a conformationally constrained bicyclic framework that simultaneously presents both hydrogen bond donor (lactam NH) and multiple hydrogen bond acceptor (carbonyl) functionalities [1]. This dual lactam-lactone architecture distinguishes it from the more widely studied 2-azaspiro[4.4]nonane-1,3-dione class (imide-based) and the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione class (unsaturated natural product core), offering a distinct pharmacophoric profile for fragment-based drug discovery and scaffold-hopping strategies [2].

Why 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione Cannot Be Replaced by Generic Spirocyclic Diones: Structural Specificity Evidence


Spirocyclic diones sharing the C7H9NO3 formula are not interchangeable with 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione due to critical differences in heteroatom positioning and ring connectivity that dictate pharmacophoric geometry. The target compound positions the oxygen and nitrogen heteroatoms in a 2-oxa/7-aza arrangement within a [4.4]-spiro system, creating a defined spatial separation between the lactam NH donor and lactone carbonyl acceptor . In contrast, regioisomers such as 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione (CAS 67852-27-1) place both heteroatoms in the same ring as an imide, fundamentally altering hydrogen bonding capacity and conformational preferences . Furthermore, the saturated [4.4] ring system differentiates this scaffold from the unsaturated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core found in the natural product azaspirene, where the enone moiety introduces electrophilic reactivity absent in the fully saturated target compound [1]. These structural distinctions mean that simple substitution of one spirocyclic dione for another can result in complete loss of target engagement or altered reactivity in synthetic applications.

Quantitative Differentiation Evidence for 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione


Evidence 1: Scaffold Family Analysis — Oxa-Azaspiro vs. Aza-Spiro Privileged Scaffold Comparison

The 2-oxa-7-azaspiro[4.4]nonane scaffold class, to which the 1,8-dione belongs, has been explicitly enumerated alongside 2-oxa-6-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.4]octane, and 7-oxa-2-azaspiro[3.5]nonane as a distinct structural subclass in patent filings covering sigma receptor and pain indications [1]. In contrast, the more exhaustively characterized 2-azaspiro[4.4]nonane-1,3-dione class (nitrogen-only spiro imides) has demonstrated anticonvulsant activity with ED50 values ranging from 76.27 mg/kg (Compound 1j) to 111 mg/kg (N-benzyloxy derivative) in the maximal electroshock seizure (MES) model in mice [2]. The target compound's oxa-aza architecture introduces an additional hydrogen bond acceptor (lactone carbonyl) and alters lipophilicity relative to the aza-only imide series, providing a differentiated starting point for property-based lead optimization .

Medicinal chemistry Scaffold hopping Fragment-based drug discovery

Evidence 2: Regioisomeric Differentiation — 2-Oxa-7-aza vs. 1-Oxa-3-aza vs. 3-Oxa-1-aza [4.4]nonane-diones

Multiple regioisomeric C7H9NO3 spirocyclic diones exist as commercially available building blocks, each with distinct spatial arrangements of heteroatoms. The target compound (2-oxa-7-aza) features a γ-lactone ring fused at the spiro carbon to a γ-lactam ring, with the oxygen and nitrogen atoms separated into different rings. This contrasts sharply with 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione (CAS 67852-27-1), where both heteroatoms reside within a single imide-carbonate-like ring system, and 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS 3253-44-9), where the nitrogen is directly attached to the spiro center . In the context of biologically active oxa-azaspiro natural products, the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione scaffold of azaspirene demonstrated complete inhibition of VEGF-induced endothelial migration with an ED100 of 27.1 μM [1]. The target compound can be viewed as a saturated analog of this bioactive core, lacking the electrophilic enone but retaining the key oxa-aza ring separation at the [4.4] junction — a feature critical for the hydrogen bond network that engages biological targets in the azaspirene/pseurotin natural product family .

Regioisomer comparison Molecular recognition Chemical biology

Evidence 3: Synthetic Accessibility and Mn(III)-Based Methodology for Oxa-Azaspiro Dione Construction

A one-pot Mn(III)-based synthetic methodology has been established for the closely related 2-oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold class, achieving product formation in good yields through the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones [1]. This methodology proceeds with the pyrrolidinedione ring remaining intact during spirocenter formation, a key feature that could be adapted for the synthesis of the 1,8-dione target compound through appropriate selection of starting materials. In contrast, the synthesis of the comparator 2-azaspiro[4.4]nonane-1,3-dione class typically requires multi-step sequences involving cyclopentanone condensation with ethyl cyanoacetate followed by KCN treatment, or fusion of 2-oxaspiro[4.4]nonane-1,3-dione with amino compounds at elevated temperatures [2][3]. The Mn(III) route offers operational simplicity and easy product separation, with X-ray crystallography confirming the spirocyclic structure of products in this series [1]. The target compound's 1,8-dione substitution pattern (lactone at position 1, lactam at position 8) represents a distinct carbonyl topology compared to the 8,9-dione series, potentially enabling different trajectories for subsequent functionalization.

Synthetic methodology Building block Parallel synthesis

Evidence 4: Building Block Versatility — Unsubstituted Scaffold as a Diversifiable Fragment Core

The target compound is registered as a building block in the Enamine Ltd. catalog (EN300-105822 series) and related chemical supplier databases, classified within the spirocyclic fragment collection alongside 2-oxa-7-azaspiro[4.4]nonane and its hemioxalate salt [1][2]. Unlike extensively pre-functionalized spirocyclic analogs (e.g., N-substituted anticonvulsant azaspiro derivatives or the highly oxidized azaspirene natural product), the 1,8-dione bears no additional substituents beyond the core lactam and lactone carbonyls, offering two distinct sites for selective chemical diversification: (1) the lactam NH for N-alkylation/arylation, and (2) the α-positions to each carbonyl for enolate chemistry . In contrast, the comparator 7-[(2,6-difluorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane (TAK-659) is already committed to a specific substitution pattern targeting spleen tyrosine kinase (Syk) . The unadorned core of the target compound thus provides maximum synthetic flexibility for library enumeration and SAR exploration, with a lower molecular weight (155.15 Da) well within fragment-like property space (Rule of Three compliant: MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1].

Fragment-based drug discovery Scaffold diversification Parallel library synthesis

Evidence 5: Conformational Constraint and Spirocyclic Rigidity Relative to Linear Analogs

Spirocyclic scaffolds are well-established in medicinal chemistry for their ability to pre-organize functional groups in a rigid orientation, reducing the entropic penalty upon target binding relative to flexible linear analogs [1]. The target compound's [4.4]-spiro system locks both the lactam and lactone rings into defined relative geometries, a feature that cannot be replicated by simple monocyclic γ-butyrolactone or γ-butyrolactam fragments. While direct binding data for the target compound itself is not available in the public domain, the broader class of spirocyclic lactam-lactones has demonstrated utility as conformationally constrained scaffolds. For instance, spiro-β-lactone-γ-lactam bicyclic systems have shown potent and selective proteasome inhibitory activity [2], and oxa-azaspiro derivatives have been developed as triple re-uptake inhibitors (SERT/NET/DAT) using in silico techniques to predict binding affinity rank order based on spirocyclic geometry [3]. The target compound can be positioned as a scaffold that pre-organizes hydrogen bond donor/acceptor pharmacophoric elements into a spatially defined arrangement, potentially improving ligand efficiency (binding affinity per heavy atom) relative to flexible, acyclic comparators with the same functional group count [1]. The lack of rotatable bonds (0) in the target scaffold maximizes this rigidity advantage compared to flexible γ-lactam/γ-lactone hybrids that typically possess 2-4 rotatable bonds.

Conformational analysis Ligand efficiency Thermodynamic binding

Recommended Application Scenarios for 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione Based on Established Evidence


Scenario 1: Fragment-Based Drug Discovery (FBDD) — Spirocyclic Lactam-Lactone Core for Library Enumeration

With a molecular weight of 155.15 Da, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione is Rule of Three-compliant and ideally suited as a fragment screening hit or core scaffold for fragment growing . The unsubstituted lactam NH and α-carbonyl positions provide chemically orthogonal handles for N-alkylation, N-arylation, and enolate-based C–C bond formation. Procurement of this scaffold enables construction of diverse fragment libraries that explore chemical space around the bioactive 1-oxa-7-azaspiro[4.4]nonane natural product core (azaspirene family) while avoiding the synthetic complexity and electrophilic liability of the unsaturated natural products [1].

Scenario 2: Scaffold-Hopping from 2-Azaspiro[4.4]nonane-1,3-dione Anticonvulsants

The extensively characterized 2-azaspiro[4.4]nonane-1,3-dione class has demonstrated anticonvulsant activity with ED50 values of 76.27–111 mg/kg in mouse MES models [2]. The target compound replaces one imide carbonyl with a lactone oxygen, altering the hydrogen bond acceptor topology while maintaining the [4.4]-spiro framework. This scaffold-hop may address metabolic liabilities of the imide series (e.g., imide hydrolysis) and offers intellectual property differentiation. Procurement is recommended for medicinal chemistry teams seeking to explore anticonvulsant or CNS-penetrant spirocyclic chemotypes with improved physicochemical profiles.

Scenario 3: Sigma Receptor Ligand Development — Pain and CNS Indications

The 2-oxa-7-azaspiro[4.4]nonane scaffold is explicitly claimed in patent families covering sigma (σ) receptor ligands for pain treatment [3]. Given that sigma receptor modulation has been implicated in neuropathic pain, depression, and neurodegenerative disorders, the 1,8-dione variant provides a differentiated starting point with dual carbonyl functionalities for establishing key receptor interactions. The scaffold's low molecular weight and favorable property profile support CNS drug discovery programs where blood-brain barrier penetration is a critical design parameter .

Scenario 4: Synthetic Methodology Development — Mn(III)-Mediated Spirocyclization Platform

The established one-pot Mn(III)-based synthetic methodology for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which proceeds with pyrrolidinedione ring retention and provides products characterized by X-ray crystallography, represents a viable synthetic entry point for the 1,8-dione scaffold via appropriate precursor selection [4]. Research groups engaged in spirocyclic methodology development or diversity-oriented synthesis should consider procuring this compound as an authentic standard for validating new synthetic routes to oxa-azaspiro dione scaffolds, particularly those employing oxidative radical cyclization strategies.

Quote Request

Request a Quote for 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.